molecular formula C15H17N3O2S B11042080 3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11042080
M. Wt: 303.4 g/mol
InChI Key: JCTDXSJPORDJOU-UHFFFAOYSA-N
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Description

3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a thiophene ring, an oxazole ring, and a pyrimidine ring, making it a tricyclic system with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of ethyl 5-aminooxazole-4-carboxylate with appropriate aldehydes or ketones to form the oxazole ring . The pyrimidine ring is then constructed through cyclization reactions involving suitable precursors such as amidines or guanidines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can provide better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, amine-substituted products, and thiol-substituted products.

Mechanism of Action

The mechanism of action of 3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . By binding to the active site of VEGFR-2, the compound prevents the activation of downstream signaling pathways, thereby inhibiting cell migration, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one stands out due to its unique tricyclic structure that combines the properties of thiophene, oxazole, and pyrimidine rings. This structural diversity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(5-butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H17N3O2S/c1-3-5-6-9-7-8-10(21-9)13-12-14(19)16-11(4-2)17-15(12)20-18-13/h7-8H,3-6H2,1-2H3,(H,16,17,19)

InChI Key

JCTDXSJPORDJOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C2=NOC3=C2C(=O)NC(=N3)CC

Origin of Product

United States

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